![molecular formula C22H28N2O3S B3437284 N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3437284.png)
N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 057148B, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine receptor antagonists, which are molecules that inhibit the activity of glycine receptors in the central nervous system.
Mechanism of Action
N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B works by inhibiting the activity of glycine receptors in the central nervous system. Glycine receptors are involved in the transmission of pain signals in the spinal cord, and inhibiting their activity can reduce pain perception.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B has also been shown to have other biochemical and physiological effects. Studies have shown that N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B can reduce inflammation and oxidative stress, which are both implicated in the development of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study. However, one of the limitations is that it has only been studied in animal models, and its effects in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B. One area of interest is its potential use as a treatment for other conditions, such as epilepsy and anxiety disorders. Another potential direction is the development of more potent and selective glycine receptor antagonists, which could have even greater therapeutic potential. Finally, more studies are needed to fully understand the safety and efficacy of N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B in humans.
Scientific Research Applications
N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B has been studied extensively in scientific research for its potential therapeutic applications. One of the main areas of research has been its use as a treatment for chronic pain. Studies have shown that N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B can effectively reduce pain in animal models of chronic pain.
properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(2,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-13-14-18(2)21(15-17)23-22(25)16-24(19-9-5-3-6-10-19)28(26,27)20-11-7-4-8-12-20/h4,7-8,11-15,19H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRZFAYXTXJGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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